molecular formula C13H9BrN2 B2699257 3-bromo-2-pyridin-4-yl-1H-indole CAS No. 343350-55-0

3-bromo-2-pyridin-4-yl-1H-indole

Cat. No. B2699257
CAS RN: 343350-55-0
M. Wt: 273.133
InChI Key: XKORZMJGALMJEI-UHFFFAOYSA-N
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Description

“3-bromo-2-pyridin-4-yl-1H-indole” is a compound that contains an indole moiety . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3,3-Dibromo-1,3-dihydroindol-2-ones and Indole-2,3-diones

    Research shows that 3,3-Dibromo-1,3-dihydroindol-2-ones, which are precursors to Indole-2,3-diones, can be formed from 3-bromoindoles, hinting at the versatility of 3-bromo-2-pyridin-4-yl-1H-indole in synthetic pathways (Parrick et al., 1989).

  • Crystal Structure Analysis

    Studies on similar compounds like 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile have contributed to understanding the crystal structures of such compounds, which could be relevant for 3-bromo-2-pyridin-4-yl-1H-indole (Vishnupriya et al., 2014).

  • Formation of Imidazo Pyrido Indoles

    Research on the formation of imidazo pyrido indoles suggests potential pathways for synthesizing complex structures using 3-bromo-2-pyridin-4-yl-1H-indole or related compounds (Molina et al., 1998).

Application in Organic Electronics

  • Optoelectronic Properties

    Studies on compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, which share structural similarities with 3-bromo-2-pyridin-4-yl-1H-indole, reveal insights into optoelectronic and charge transfer properties. This suggests potential applications in organic semiconductor devices (Irfan et al., 2019).

  • C-H Functionalization and Sulfur Dioxide Insertion

    The palladium-catalyzed direct C-H bond sulfonylation of indoles, utilizing compounds like 1-(pyridin-2-yl)indoles, opens avenues for chemical modifications and applications in various synthetic processes (Liu et al., 2017).

Potential Biomedical Applications

  • Antiallergic Properties

    N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, structurally similar to 3-bromo-2-pyridin-4-yl-1H-indole, have been studied for their antiallergic properties, indicating possible pharmacological applications for similar compounds (Menciu et al., 1999).

  • Apoptotic Inducers in Cancer Treatment

    Derivatives like α-bromoacryloylamido indolyl pyridinyl propenones, which have structural similarities with 3-bromo-2-pyridin-4-yl-1H-indole, show potential as apoptotic inducers in leukemia cells. This suggests a possible role for 3-bromo-2-pyridin-4-yl-1H-indole in cancer research (Romagnoli et al., 2018).

properties

IUPAC Name

3-bromo-2-pyridin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORZMJGALMJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(pyridin-4-yl)-1H-indole

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